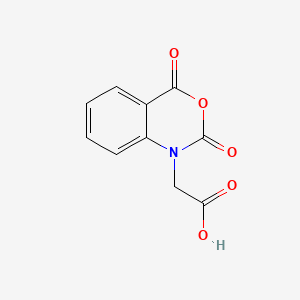

N-Carboxymethylisatoic anhydride

Description

N-Carboxymethylisatoic anhydride (CAS 24648-52-0) is a heterocyclic organic compound derived from isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione) by substituting the nitrogen atom with a carboxymethyl group (–CH₂COOH). This modification enhances its reactivity in acetylation and cyclization reactions, making it valuable in pharmaceutical synthesis and polymer chemistry. Its structure combines aromatic rigidity with the functional versatility of a carboxylic acid, enabling applications in peptide coupling and specialty polymer design .

Properties

IUPAC Name |

2-(2,4-dioxo-3,1-benzoxazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)16-10(11)15/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRYHXNGBDHERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179389 | |

| Record name | N-Carboxymethylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24648-52-0 | |

| Record name | N-Carboxymethylisatoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carboxymethylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

N-Methylisatoic Anhydride (CAS 10328-92-4)

Structural Differences :

- N-Carboxymethylisatoic anhydride : Contains a carboxymethyl (–CH₂COOH) group.

- N-Methylisatoic anhydride : Substituted with a methyl (–CH₃) group instead.

Aromatic Anhydrides: Phthalic and Maleic Anhydrides

Phthalic Anhydride (C₈H₄O₃) :

- Structure : Aromatic bicyclic anhydride.

- Applications : Production of phthalate plasticizers, alkyd resins, and dyes. Its high thermal stability (decomposes at ~500°C) suits industrial coatings .

- Comparison : Unlike this compound, phthalic anhydride lacks nitrogen, limiting its use in biomedical applications but excelling in bulk polymer production.

Maleic Anhydride (C₄H₂O₃) :

- Structure : Unsaturated cyclic anhydride with conjugated double bonds.

- Applications : Synthesizing unsaturated polyester resins, surfactants, and agrochemicals. Its electron-deficient double bond enables Diels-Alder reactions .

- Comparison : Maleic anhydride’s reactivity in copolymerization (e.g., with styrene) contrasts with this compound’s niche in functionalized polymers.

| Property | This compound | Phthalic Anhydride | Maleic Anhydride |

|---|---|---|---|

| Aromatic System | Monocyclic | Bicyclic | Monocyclic |

| Key Reactivity | Acetylation, peptide coupling | Esterification | Diels-Alder, copolymerization |

| Industrial Use | Specialty polymers | Plastics, dyes | Resins, surfactants |

Aliphatic Anhydrides: Acetic and Succinic Derivatives

Acetic Anhydride ((CH₃CO)₂O) :

- Structure : Simplest aliphatic anhydride.

- Applications : Ubiquitous acetylating agent in cellulose acetate production and aspirin synthesis. Reacts exothermically with water .

- Comparison : While acetic anhydride is cost-effective for bulk acetylation, this compound offers targeted reactivity in complex molecule synthesis.

Methylsuccinic Anhydride (C₅H₆O₃) :

- Structure : Aliphatic cyclic anhydride with a methyl branch.

- Applications : Specialty polyesters and crosslinking agents. Its lower reactivity compared to aromatic anhydrides limits use in high-temperature processes .

| Property | This compound | Acetic Anhydride | Methylsuccinic Anhydride |

|---|---|---|---|

| Solubility | Polar solvents | Broad organic solvents | Limited to polar solvents |

| Thermal Stability | Moderate (~200°C) | High (>138°C) | Low (<100°C) |

| Primary Use | Pharmaceuticals | Bulk acetylation | Niche polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.